molecular formula C21H24N2O3S B11161614 2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B11161614
M. Wt: 384.5 g/mol
InChI Key: BIYSHLCFSMQJAB-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with an ethylsulfanyl group and a tetrahydrofuran-2-ylmethyl carbamoyl group attached to it. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.

    Attachment of the Tetrahydrofuran-2-ylmethyl Carbamoyl Group: This step involves the formation of a carbamate intermediate, which is then reacted with a tetrahydrofuran-2-ylmethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide would depend on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity. The ethylsulfanyl and tetrahydrofuran-2-ylmethyl carbamoyl groups may play a role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(ethylsulfanyl)-N-[(furan-2-yl)methyl]benzamide: This compound is similar in structure but has a furan ring instead of a tetrahydrofuran ring.

    2-(ethylsulfanyl)-N-[(2R)-tetrahydro-2-furanylmethyl]benzamide: This compound has a similar structure but with a different stereochemistry.

Uniqueness

The presence of both the ethylsulfanyl group and the tetrahydrofuran-2-ylmethyl carbamoyl group in 2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide makes it unique compared to other similar compounds. These groups may confer specific chemical and biological properties that are not present in other compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H24N2O3S/c1-2-27-19-12-6-4-10-17(19)21(25)23-18-11-5-3-9-16(18)20(24)22-14-15-8-7-13-26-15/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,22,24)(H,23,25)

InChI Key

BIYSHLCFSMQJAB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Origin of Product

United States

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